Triethylsulfanium nitrite
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Overview
Description
Triethylsulfanium nitrite is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three ethyl groups and a nitrite ion This compound is part of the broader class of sulfonium salts, which are known for their unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonium compounds typically involves the reaction of a thioether with an alkyl halide. For triethylsulfanium nitrite, the preparation can be achieved by reacting triethylsulfanium iodide with silver nitrite. The general reaction is as follows:
(C2H5)3S+I−+AgNO2→(C2H5)3S+NO2−+AgI
This reaction is carried out under mild conditions, typically at room temperature, and results in the formation of this compound and silver iodide as a byproduct.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory preparation. This would include the use of appropriate reactors to ensure efficient mixing and reaction of the starting materials, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Triethylsulfanium nitrite can undergo various chemical reactions, including:
Oxidation: The nitrite ion can be oxidized to nitrate under certain conditions.
Reduction: The nitrite ion can be reduced to nitrogen oxides or ammonia.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like halides or hydroxides can react with the sulfonium ion.
Major Products:
Oxidation: Formation of triethylsulfanium nitrate.
Reduction: Formation of nitrogen oxides or ammonia.
Substitution: Formation of triethylsulfanium halides or hydroxides.
Scientific Research Applications
Triethylsulfanium nitrite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Potential use in studying the effects of nitrite ions on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of nitric oxide release.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of triethylsulfanium nitrite involves the release of nitrite ions, which can undergo further chemical transformations. In biological systems, nitrite ions can be converted to nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The sulfonium ion can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Trimethylsulfanium nitrite: Similar structure but with methyl groups instead of ethyl groups.
Dimethylsulfonium methylide: Used in the Corey-Chaykovsky reaction for the synthesis of epoxides and aziridines.
Sulfonium ylides: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness: Triethylsulfanium nitrite is unique due to the presence of ethyl groups, which can influence its reactivity and solubility compared to other sulfonium compounds. Its ability to release nitrite ions also makes it valuable in applications where nitric oxide release is desired.
Properties
CAS No. |
61362-56-9 |
---|---|
Molecular Formula |
C6H15NO2S |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
triethylsulfanium;nitrite |
InChI |
InChI=1S/C6H15S.HNO2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;(H,2,3)/q+1;/p-1 |
InChI Key |
GGPFODRLTXJPKD-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC.N(=O)[O-] |
Origin of Product |
United States |
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